BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Optimizing Oral
Administration of TNO155

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713

This technical support center provides researchers, scientists, and drug development
professionals with guidance on improving the oral bioavailability of the SHP2 inhibitor, TNO155.
The information is presented in a question-and-answer format to directly address potential
issues encountered during preclinical and clinical development.

Frequently Asked Questions (FAQSs)

Q1: What is the reported oral bioavailability of TNO155 in preclinical models?

Al: Preclinical studies have shown that TNO155 has good oral bioavailability across multiple
species. In mice, the oral bioavailability is reported to be 78%, in rats 100% (>100% in some
reports), and in monkeys 60%.[1] These data suggest that TNO155 is well-absorbed after oral
administration in these animal models.

Q2: What are the known solubility and permeability characteristics of TNO155?

A2: TNO155 is described as having high solubility and high permeability.[1] While specific
guantitative values under the Biopharmaceutics Classification System (BCS) are not publicly
detailed, this classification suggests that the compound is not expected to have major
dissolution or permeation limitations affecting its oral absorption.

Q3: What general formulation strategies can be considered for kinase inhibitors like TNO155 to
ensure optimal oral absorption?
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A3: For kinase inhibitors, several formulation strategies can be employed to optimize oral
absorption, particularly if issues with solubility or stability arise. These include the use of
lipophilic salts to increase solubility in lipidic excipients and the development of lipid-based
formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] Amorphous
solid dispersions (ASDs) are another common approach to enhance the dissolution rate and
bioavailability of poorly soluble drugs by converting the crystalline drug to a higher-energy
amorphous form.[6][7][8]

Q4: Are there any known excipient compatibility issues with TNO155?

A4: There is no publicly available information detailing specific excipient compatibility studies
for TNO155. However, it is standard practice in formulation development to conduct
compatibility studies with a range of common excipients to ensure the stability and performance
of the final dosage form. Techniques such as differential scanning calorimetry (DSC) and
Fourier-transform infrared spectroscopy (FTIR) are often used for this purpose.

Troubleshooting Guide

This guide addresses potential issues that may arise during the oral formulation development
of TNO155.
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Problem

Potential Cause

Troubleshooting Steps

High variability in plasma
concentrations after oral

dosing

- Inconsistent dissolution of the
drug product.- Food effects on
absorption.- Variability in
gastrointestinal physiology

(e.g., pH, transit time).

- Optimize the formulation to
ensure rapid and complete
dissolution. Consider
micronization or amorphization
if dissolution is rate-limiting.-
Conduct food-effect
bioavailability studies to
understand the impact of food
and advise on dosing with or
without meals.- Use controlled-
release formulations to
minimize the impact of Gl

variability.

Lower than expected oral
bioavailability in a new

preclinical model

- Species-specific differences
in first-pass metabolism.- Poor
solubility or stability in the
gastrointestinal fluid of the

specific species.

- Investigate the metabolic
pathways of TNO155 in the
new species.- Assess the
solubility and stability of
TNO155 in simulated gastric
and intestinal fluids of that
species.- Consider formulation
adjustments, such as the use
of absorption enhancers or
metabolic inhibitors (for

research purposes).

Physical instability of the
formulated drug product (e.g.,

crystallization, degradation)

- Incompatible excipients.-
Inappropriate storage
conditions (temperature,
humidity).- For amorphous
formulations, conversion back

to the crystalline state.

- Conduct thorough excipient
compatibility studies.-
Establish and adhere to
appropriate storage and
handling conditions.- For
ASDs, select a polymer that
effectively stabilizes the

amorphous form of the drug.
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Quantitative Data Summary

The following table summarizes the preclinical pharmacokinetic parameters of TNO155.

Oral ] Volume of
) ] S Tmax Half-life Clearance o
Species Bioavailabilit ] Distribution
(hours) (hours) (mL/min/kg)
y (%) (L/kg)
Mouse 78 0.8 2 24 3
Rat 100 (>100) 1 8 15 7
Dog >100 2 9 4 3
Monkey 60 2 9 6 4

Data sourced
from
BioWorld.[1]

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in a Rodent Model

This protocol outlines a general procedure for determining the oral bioavailability of a TNO155
formulation in rats.

e Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
e Drug Formulation:

o Intravenous (V) Formulation: Dissolve TNO155 in a suitable vehicle (e.g., 5% DMSO,
40% PEG300, 5% Tween 80, 50% saline) to a concentration of 1 mg/mL.

o Oral Formulation: Prepare the test formulation of TNO155 at a concentration suitable for a
10 mg/kg dose in a volume of 10 mL/kg.

e Dosing:

o IV Group: Administer a 1 mg/kg dose of TNO155 via the tail vein.
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o Oral Group: Administer a 10 mg/kg dose of the TNO155 formulation via oral gavage.

e Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at pre-
dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an
anticoagulant (e.g., EDTA).

e Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate
the plasma.

o Bioanalysis: Analyze the plasma concentrations of TNO155 using a validated LC-MS/MS
method.

o Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area
Under the Curve) and Cmax, using appropriate software.

» Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
F% = (AUC _oral / AUC_1V) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Dissolution Testing

This protocol describes a general method for evaluating the dissolution of a TNO155 oral
formulation.

o Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

e Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal
fluid (SIF, pH 6.8).

e Procedure:

o Place one dose of the TNO155 formulation into each dissolution vessel containing 900 mL
of the dissolution medium, maintained at 37 = 0.5 °C.

o Rotate the paddle at a specified speed (e.g., 75 rpm).

o Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and
60 minutes).
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o Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

o Sample Analysis: Filter the samples and analyze the concentration of TNO155 using a
validated analytical method, such as UV-Vis spectroscopy or HPLC.

o Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution
profile.

Visualizations
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Caption: TNO155 inhibits the SHP2 signaling pathway.
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Caption: Workflow for evaluating TNO155 oral formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Optimizing Oral
Administration of TNO155]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#improving-tno155-bioavailability-for-oral-
administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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